molecular formula C26H30O3 B15189369 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether CAS No. 80854-05-3

3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether

Cat. No.: B15189369
CAS No.: 80854-05-3
M. Wt: 390.5 g/mol
InChI Key: GYISLIQJPVSSJB-UHFFFAOYSA-N
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Description

3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether, also known as etofenprox, is a synthetic pyrethroid insecticide. It is characterized by its low mammalian toxicity and high efficacy against a broad spectrum of insect pests. Etofenprox is widely used in agriculture, public health, and veterinary applications due to its unique chemical structure and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzyl 2-(4-ethoxyphenyl)-2-ethylpropyl ether involves the reaction of 3-phenoxybenzyl alcohol with 2-(4-ethoxyphenyl)-2-ethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

Industrial production of etofenprox follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is subjected to distillation and recrystallization to obtain pure etofenprox .

Chemical Reactions Analysis

Types of Reactions

Etofenprox undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Etofenprox has a wide range of applications in scientific research:

Mechanism of Action

Etofenprox exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels, causing prolonged depolarization of the nerve membrane. This leads to paralysis and eventual death of the insect. Etofenprox is unique in that it does not contain an ester linkage, which is common in other pyrethroids, making it less susceptible to hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etofenprox is unique among pyrethroids due to its non-ester structure, which provides greater stability and lower mammalian toxicity. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .

Properties

CAS No.

80854-05-3

Molecular Formula

C26H30O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene

InChI

InChI=1S/C26H30O3/c1-4-26(3,22-14-16-23(17-15-22)28-5-2)20-27-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,4-5,19-20H2,1-3H3

InChI Key

GYISLIQJPVSSJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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